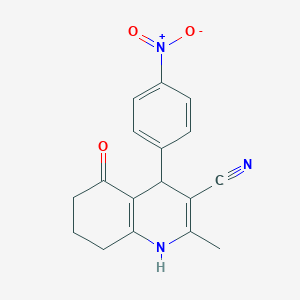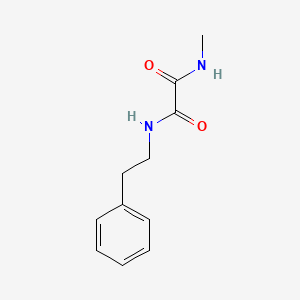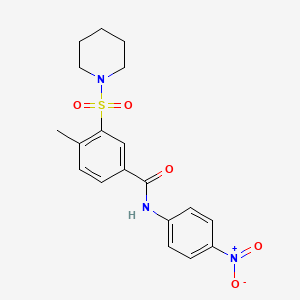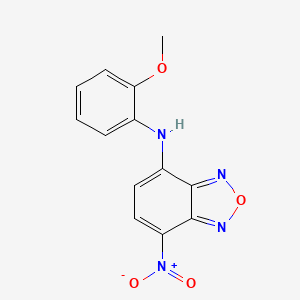
1-(9H-carbazol-9-yl)-3-methoxy-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-carbazol-9-yl)-3-methoxy-2-propanol, also known as CMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is a derivative of carbazole, which is a heterocyclic aromatic organic compound. The synthesis of CMPI has been extensively studied, and it has been found to possess several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol is not fully understood, but it is believed to interact with specific receptors in the body, leading to various physiological effects. 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol has been found to have antioxidant properties, which can protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can reduce inflammation in the body.
Biochemical and Physiological Effects:
1-(9H-carbazol-9-yl)-3-methoxy-2-propanol has been found to possess several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. It has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol has also been found to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol is its ease of synthesis, which makes it readily available for laboratory experiments. Its ability to inhibit the growth of cancer cells and improve cognitive function makes it a promising candidate for further research. However, one of the limitations of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol is its low solubility in water, which can limit its application in certain experiments.
Direcciones Futuras
Several future directions can be explored in the research of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol. One direction is to further investigate its potential application in cancer therapy, particularly in combination with other drugs. Another direction is to explore its potential application in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of new synthesis methods to increase the yield of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol and improve its solubility in water can also be explored.
Conclusion:
In conclusion, 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol is a promising compound with potential applications in various fields, including organic electronics, optoelectronics, and biomedical research. Its ease of synthesis, antioxidant, anti-inflammatory, and anti-tumor activities make it a promising candidate for further research. However, its low solubility in water may limit its application in certain experiments. Further research is needed to fully understand the mechanism of action of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol and explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol can be achieved through several methods, including the reaction of carbazole with 3-methoxy-2-propanol in the presence of a catalyst. Another method involves the reaction of carbazole with 3-methoxypropanol in the presence of an acid catalyst. The yield of 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol can be increased by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
1-(9H-carbazol-9-yl)-3-methoxy-2-propanol has been extensively studied for its potential application in various fields, including organic electronics, optoelectronics, and biomedical research. In organic electronics, 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In optoelectronics, 1-(9H-carbazol-9-yl)-3-methoxy-2-propanol has been used as a sensitizer in dye-sensitized solar cells (DSSCs) and as a fluorescent material in organic light-emitting diodes (OLEDs).
Propiedades
IUPAC Name |
1-carbazol-9-yl-3-methoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-11-12(18)10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,18H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJTYDMHVPSJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-methoxypropan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5139374.png)
![3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate](/img/structure/B5139381.png)
![N-(3-{[(1-phenylethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-furamide](/img/structure/B5139385.png)

![N-[2-(1-adamantyl)ethyl]-1-(3-chlorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5139399.png)




![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine](/img/structure/B5139447.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-bromo-4-methylphenyl)hydrazone]](/img/structure/B5139457.png)

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-pyrrolidinyl)ethanamine](/img/structure/B5139476.png)
